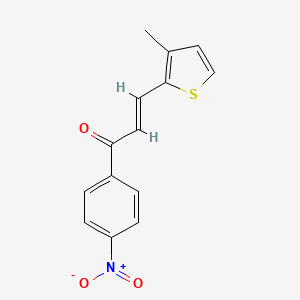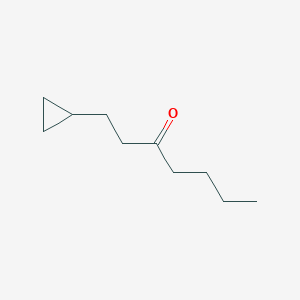
1-Cyclopropyl-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-heptanone is an organic compound belonging to the class of ketones. It features a cyclopropyl group attached to the third carbon of a heptanone chain. This compound is notable for its unique structure, which combines the strained ring of cyclopropane with the linear heptanone chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-heptanone can be synthesized through various methods. One common approach involves the cyclopropanation of an appropriate alkene using carbenes or carbenoids. For instance, the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide, can yield cyclopropyl derivatives . Another method involves the use of transition-metal-catalyzed reactions to introduce the cyclopropyl group onto the heptanone backbone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. These methods are designed to maximize yield and minimize by-products, ensuring the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Cyclopropyl-3-heptanone has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-heptanone exerts its effects involves interactions with various molecular targets. The cyclopropyl group, due to its ring strain, can participate in unique chemical reactions that are not typical for other alkyl groups. This strain can influence the reactivity of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but with an alcohol group instead of a ketone.
Cyclopropylacetone: Features a cyclopropyl group attached to an acetone backbone.
Cyclopropylcarbinol: Another compound with a cyclopropyl group, but with a different functional group.
Uniqueness: 1-Cyclopropyl-3-heptanone is unique due to its combination of a cyclopropyl ring and a heptanone chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic applications where both ring strain and ketone functionality are desirable .
Properties
IUPAC Name |
1-cyclopropylheptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-10(11)8-7-9-5-6-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHHNXSKBAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
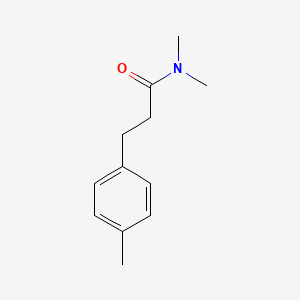
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

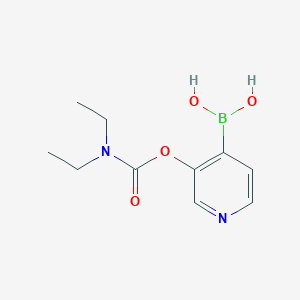
![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1](/img/structure/B6355107.png)
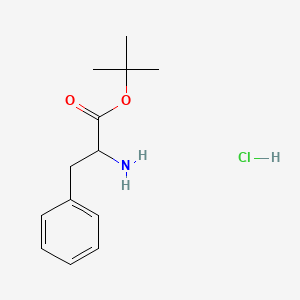
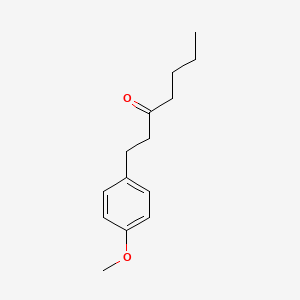
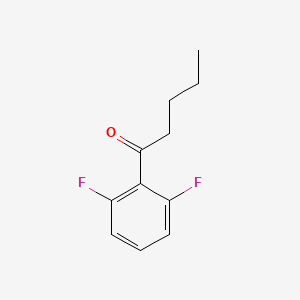
![4-[Benzo(B)thiophen-2-YL]benzoic acid](/img/structure/B6355148.png)
![3-methyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
